molecular formula C₁₆H₂₁NO₈ B1141361 (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 28116-26-9

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1141361
CAS No.: 28116-26-9
M. Wt: 355.34
InChI Key:
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Description

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite that has been identified as a biomarker for certain parasitic infections, particularly Onchocerca volvulus, which causes river blindness . This compound is formed through the glucuronidation of N-acetyltyramine, a process that increases its solubility and facilitates its excretion from the body.

Biochemical Analysis

Biochemical Properties

N-Acetyltyramine Glucuronide is a glucuronide of N-acetyltyramine, a neurotransmitter-derived secretion metabolite from O. volvulus . The regulation of this tyramine neurotransmitter was found to be linked to patient disease infection

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability characteristics of N-Acetyltyramine Glucuronide have been investigated and shown to be ideally suited for use in tropical settings . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

N-Acetyltyramine Glucuronide is involved in the metabolic pathways of the filarial nematode O. volvulus

Transport and Distribution

It is known that the compound can be detected in the urine of infected individuals , suggesting that it may be transported and distributed through the body’s fluid systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the enzymatic glucuronidation of N-acetyltyramine. This process can be carried out using liver microsomes or recombinant enzymes that express UDP-glucuronosyltransferases (UGTs). The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a glucuronide donor, and optimal pH and temperature settings to ensure enzyme activity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bioreactors where the enzymatic reaction is optimized for high yield. The use of immobilized enzymes on magnetic beads has been explored to enhance the efficiency and reusability of the enzymes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the formation of quinones or other oxidized derivatives .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed

Properties

IUPAC Name

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQSNRNVPNZJX-AKFOCJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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